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molecular formula C14H8Cl2N2O2 B8612271 2-(2,6-Dichloro-phenyl)-3H-benzoimidazole-5-carboxylic acid

2-(2,6-Dichloro-phenyl)-3H-benzoimidazole-5-carboxylic acid

Cat. No. B8612271
M. Wt: 307.1 g/mol
InChI Key: MYXFJJLPJSMHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08222248B2

Procedure details

To a solution of 3,4-diamino-benzoic acid ethyl ester (0.9 g) and 2,6-dichlorobenzaldehyde (1.2 g) in DMSO (20 mL) was added Sc(OTf)3 (0.1 g) and Cu(OTf)2 (0.07 g). The mixture was stirred in an open flask at ambient temperature overnight, before it was poured into aqueous NH4OH. Resulting precipitate was collected by filtration and the wet solid was dissolved in MeOH (20 mL). To it was added 1N NaOH (12 mL) and the mixture was heated to reflux overnight, when it was cooled to ambient temperature, diluted by water, and washed with ether. The aqueous phase was then carefully acidified to pH 3-4 and resulting precipitate was filtered and air dried to give crude 2-(2,6-dichloro-phenyl)-3H-benzoimidazole-5-carboxylic acid as tan solid: 1H NMR (400 MHz, CD3OD) 8.4 (br s, 1H), 8.0 (d, 1H), 7.7 (s, 1H), 7.6 (m, 3H).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Sc(OTf)3
Quantity
0.1 g
Type
catalyst
Reaction Step One
Name
Cu(OTf)2
Quantity
0.07 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[C:7]([NH2:12])[CH:6]=1)C.[Cl:14][C:15]1[CH:22]=[CH:21][CH:20]=[C:19]([Cl:23])[C:16]=1[CH:17]=O.[NH4+].[OH-]>CS(C)=O.C(S([O-])(=O)=O)(F)(F)F.C(S([O-])(=O)=O)(F)(F)F.C(S([O-])(=O)=O)(F)(F)F.[Sc+3].C(S([O-])(=O)=O)(F)(F)F.C(S([O-])(=O)=O)(F)(F)F.[Cu+2]>[Cl:14][C:15]1[CH:22]=[CH:21][CH:20]=[C:19]([Cl:23])[C:16]=1[C:17]1[NH:12][C:7]2[CH:6]=[C:5]([C:4]([OH:3])=[O:13])[CH:10]=[CH:9][C:8]=2[N:11]=1 |f:2.3,5.6.7.8,9.10.11|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
C(C)OC(C1=CC(=C(C=C1)N)N)=O
Name
Quantity
1.2 g
Type
reactant
Smiles
ClC1=C(C=O)C(=CC=C1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Name
Sc(OTf)3
Quantity
0.1 g
Type
catalyst
Smiles
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sc+3]
Name
Cu(OTf)2
Quantity
0.07 g
Type
catalyst
Smiles
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred in an open flask at ambient temperature overnight, before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Resulting precipitate
FILTRATION
Type
FILTRATION
Details
was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
the wet solid was dissolved in MeOH (20 mL)
ADDITION
Type
ADDITION
Details
To it was added 1N NaOH (12 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
when it was cooled to ambient temperature
ADDITION
Type
ADDITION
Details
diluted by water
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
resulting precipitate
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)C=1NC2=C(N1)C=CC(=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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